2-Methoxybenzhydryl Alcohol: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Methodologies
2-Methoxybenzhydryl Alcohol: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Methodologies
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist
Executive Summary
2-Methoxybenzhydryl alcohol (also known as (2-methoxyphenyl)(phenyl)methanol or 2-methoxybenzhydrol) is a critical chiral building block and intermediate in organic synthesis and pharmaceutical development. Characterized by its unique steric and electronic profile—imparted by the ortho-methoxy substitution on one of the phenyl rings—this compound serves as a highly versatile precursor for the synthesis of antihistamines, chiral ligands, and complex bioactive scaffolds.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in substitution reactions, and self-validating experimental protocols for its synthesis and functionalization.
Physicochemical Profiling
Understanding the physical and chemical properties of 2-methoxybenzhydryl alcohol is essential for optimizing reaction conditions, predicting solubility, and ensuring safe handling during scale-up. The ortho-methoxy group disrupts the symmetry of the benzhydryl system, influencing crystal packing, boiling point, and reactivity.
Table 1: Core Physical and Chemical Properties
| Property | Value | Mechanistic Causality & Relevance |
| CAS Number | 22788-49-4 | Unique identifier for regulatory compliance and inventory tracking[1]. |
| Molecular Formula | C₁₄H₁₄O₂ | Dictates the fundamental stoichiometric mass (214.26 g/mol )[2]. |
| Appearance | White to off-white powder | Indicates high purity; impurities often manifest as yellow oils[2]. |
| Melting Point | 141 °C | High melting point driven by robust π−π stacking and hydrogen bonding in the crystal lattice[3]. |
| Boiling Point | 366.8 °C (at 760 mmHg) | Elevated boiling point reflects strong intermolecular hydrogen bonding; distillation requires high vacuum[2]. |
| Density | 1.121 g/cm³ | Critical parameter for volumetric calculations during scale-up[2]. |
| Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | Requires appropriate PPE (GHS07) due to mucosal and respiratory irritation[1][2]. |
Mechanistic Insights: Reactivity & Kinetics
The Dominance of the SN1 Pathway
In functionalizing the benzylic position of 2-methoxybenzhydryl alcohol, SN2 pathways are heavily disfavored due to the severe steric hindrance imposed by the two bulky phenyl rings[4]. Instead, the molecule is highly primed for SN1 reactions.
When exposed to Brønsted or Lewis acids, the hydroxyl group is protonated and departs as water. The resulting carbocation is exceptionally stable. The ortho-methoxy group acts as a powerful electron-donating group (EDG) via resonance (+M effect), forming a stabilized oxonium ion intermediate. This dramatically lowers the activation energy for carbocation formation compared to unsubstituted benzhydrols, making it an excellent electrophile for etherification or cyanation[5][6].
Caption: SN1 mechanistic pathway of 2-methoxybenzhydryl alcohol highlighting carbocation formation.
Oxidation to 2-Methoxybenzophenone
The secondary alcohol can be readily oxidized to 2-methoxybenzophenone. While mild oxidants (like Swern or Dess-Martin periodinane) are standard, stronger oxidants like ammonium permanganate can also facilitate this electron transfer process. The electrophilic MnO₄⁻ attacks the electron-rich benzylic site, driving the oxidation of the alcohol to the carbonyl compound[7].
Advanced Synthetic Methodologies
Asymmetric Hydrogenation via Ru-BINAP Catalysis
For applications requiring chiral purity (e.g., specific enantiomers of antihistamines), racemic resolution is inefficient. The industry standard is the Noyori asymmetric hydrogenation of 2-methoxybenzophenone. Utilizing a chiral catalytic system such as trans-RuCl2[(S)-dm-binap][(S)-daipen] in the presence of a strong base (e.g., t-BuOK), the reaction achieves exceptional enantiofacial discrimination[8].
Mechanistic Causality: The steric bulk of the ortho-methoxy group interacts intimately with the C2-symmetric chiral pocket of the BINAP ligand. This steric clash ensures that hydride transfer from the ruthenium center occurs almost exclusively to one face of the ketone, routinely yielding (S)-2-methoxybenzhydrol with >99% enantiomeric excess (ee)[8].
Caption: Asymmetric hydrogenation of 2-methoxybenzophenone using Ru-BINAP catalytic system.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must include built-in validation steps to prevent downstream failures. Below are two field-proven workflows.
Protocol 1: Enantioselective Synthesis of (S)-2-Methoxybenzhydrol
Objective: Synthesize chiral 2-methoxybenzhydrol from 2-methoxybenzophenone with >99% ee.
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Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge a high-pressure autoclave with 2-methoxybenzophenone (1.0 eq), trans-RuCl2[(S)-dm-binap][(S)-daipen] (0.01 mol%), and t-BuOK (0.1 eq) in anhydrous 2-propanol.
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Mechanistic Causality: The strong base (t-BuOK) is required to deprotonate the diamine ligand, forming the active 16-electron ruthenium amide species that subsequently splits H₂.
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Pressurization: Purge the vessel with H₂ gas three times to remove residual N₂, then pressurize to 50 atm.
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Reaction: Stir vigorously at 25 °C for 12 hours.
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Mechanistic Causality: Maintaining ambient temperature prevents thermal degradation of the catalyst and ensures maximum stereoselectivity.
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Quenching: Vent the H₂ gas safely. Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and halt the catalytic cycle. Extract with ethyl acetate (3 x 50 mL).
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Self-Validation System:
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In-Process Control (IPC): Monitor conversion via TLC (Hexanes/EtOAc 4:1). The ketone starting material (higher R_f) should completely disappear.
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Final Validation: Evaporate the solvent and analyze the crude product via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV 254 nm). A successful run will show a single peak corresponding to the (S)-enantiomer (>99% ee)[8].
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Protocol 2: Brønsted Acid-Catalyzed SN1 Etherification
Objective: Synthesize a benzhydryl ether derivative (e.g., coupling with 2-chloroethanol) as an API precursor.
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Activation: Dissolve 2-methoxybenzhydryl alcohol (1.0 eq) and 2-chloroethanol (1.2 eq) in anhydrous toluene.
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Catalysis: Add a catalytic amount of p-toluenesulfonic acid (TsOH, 5 mol%).
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Mechanistic Causality: TsOH provides the necessary protons to convert the hydroxyl into a good leaving group (water) without introducing strongly nucleophilic counterions (like Cl⁻ from HCl) that could compete with the target alcohol[4].
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Reflux & Dehydration: Heat the mixture to 110 °C under a Dean-Stark trap for 4 hours.
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Mechanistic Causality: Continuous azeotropic removal of water drives the equilibrium toward the ether product, preventing the reverse hydrolysis reaction.
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Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid catalyst, and dry the organic layer over anhydrous Na₂SO₄.
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Self-Validation System:
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NMR Confirmation: ¹H NMR (CDCl₃) analysis of the crude must show the complete disappearance of the benzylic -OH proton (broad singlet, ~2.5 ppm) and a distinct chemical shift of the benzylic -CH proton (typically shifting from ~6.0 ppm in the alcohol to ~5.5 ppm in the ether).
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Applications in Drug Development
The structural topology of 2-methoxybenzhydryl alcohol makes it a privileged scaffold in medicinal chemistry. Its derivatives are heavily utilized in the synthesis of:
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Antihistamines: Benzhydryl ethers are the core pharmacophore of first-generation H1-receptor antagonists (e.g., diphenhydramine analogs)[4]. The ortho-methoxy group alters the lipophilicity (LogP) and receptor binding kinetics, often reducing blood-brain barrier penetration compared to unsubstituted variants.
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Chiral Auxiliaries: Enantiopure (S)- or (R)-2-methoxybenzhydrols are employed as chiral directing groups in asymmetric synthesis, transferring their stereochemical information to newly formed bonds in complex API syntheses.
References
- NextSDS. "2-methoxybenzhydryl alcohol — Chemical Substance Information.
- American Elements. "(2-methoxyphenyl)(phenyl)methanol.
- ChemicalBook. "22788-49-4 | CAS DataBase.
- EvitaChem. "Ammonium permanganate (EVT-430562) | 13446-10-1.
- Thieme-connect. "Recent Advances of BINAP Chemistry in the Industrial Aspects.
- Scholaris. "Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols.
- PMC. "Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols.
- Sciencemadness. "Diphenhydramine hydrochloride - SN1 mechanisms.
Sources
- 1. nextsds.com [nextsds.com]
- 2. americanelements.com [americanelements.com]
- 3. 22788-49-4 | CAS DataBase [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Diphenhydramine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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